molecular formula C11H17N3O4 B3046309 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 122225-53-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B3046309
CAS No.: 122225-53-0
M. Wt: 255.27 g/mol
InChI Key: HQKMWDFFFCQCFA-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 1H-imidazol-1-yl substituent on the β-carbon of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures . The imidazole ring, a heterocyclic aromatic structure with two nitrogen atoms, confers unique physicochemical properties, including pH-dependent solubility and metal-binding capabilities, which are critical in medicinal chemistry and catalysis . This compound is frequently utilized as a building block in peptide synthesis, enzyme inhibitor design, and drug discovery due to its structural versatility and compatibility with solid-phase coupling strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMWDFFFCQCFA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434234
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-53-0
Record name N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: L-Serine Derivatives

L-Serine serves as a chiral precursor due to its native S-configuration. The hydroxyl group is replaced with an imidazole via Mitsunobu or nucleophilic substitution reactions:

  • Boc Protection :
    L-Serine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (e.g., water/ethyl acetate) with a base like sodium hydroxide. This yields (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid.

    • Conditions : 0–25°C, 2–4 hours, pH 8–10.
    • Yield : ~90%.
  • Imidazole Introduction :
    The hydroxyl group is activated using mesyl chloride or tosyl chloride, followed by displacement with imidazole in the presence of a base (e.g., potassium carbonate).

    • Conditions : DMF or THF, 60–80°C, 12–24 hours.
    • Yield : 60–75%.

Direct Alkylation of Boc-Protected Glycine Equivalents

A three-carbon backbone is constructed by alkylating a glycine derivative with an imidazole-containing electrophile:

  • Synthesis of Imidazole Electrophile :
    1-(Bromomethyl)-1H-imidazole is prepared via bromination of 1H-imidazole using N-bromosuccinimide (NBS) under radical conditions.

  • Alkylation Reaction :
    Boc-protected glycine ethyl ester is treated with the electrophile in the presence of a strong base (e.g., LDA) to form the C–C bond.

    • Conditions : THF, −78°C to 25°C, 4–6 hours.
    • Yield : 50–65%.
  • Saponification :
    The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide.

    • Conditions : THF/water, 25°C, 2 hours.
    • Yield : >95%.

Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

SPPS enables precise control over stereochemistry and reduces purification challenges:

  • Resin Loading :
    A Wang resin is functionalized with the C-terminal carboxylic acid of the target compound using DIC/HOBt coupling.

  • Boc Deprotection and Imidazole Coupling :

    • The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane.
    • 1H-imidazole-1-acetic acid is coupled using EDCl/HOAt in DMF.
  • Cleavage and Isolation :
    The product is cleaved from the resin using HF or TFA/scavenger mixtures.

    • Overall Yield : 40–55%.

Enzymatic Resolution of Racemic Mixtures

Racemic Boc-DL-histidine analogs are resolved using acylase enzymes to isolate the S-enantiomer:

  • Racemic Synthesis :
    DL-Histidine is Boc-protected using Boc anhydride in alkaline conditions.

  • Enzymatic Hydrolysis :
    Acylase I selectively hydrolyzes the L-enantiomer’s Boc group, leaving the D-enantiomer intact.

    • Conditions : Phosphate buffer (pH 7.5), 37°C, 24 hours.
    • Yield : 70–80% (theoretical for L-isomer).
  • Separation :
    The mixture is extracted, and the desired S-enantiomer is isolated via crystallization.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Purity (%) Reference
L-Serine Derivatization L-Serine Boc protection, Mitsunobu reaction 60–75 >95
Glycine Alkylation Glycine ethyl ester Alkylation, saponification 50–65 90
SPPS Wang resin Sequential coupling, cleavage 40–55 85
Enzymatic Resolution DL-Histidine Enzymatic hydrolysis, crystallization 70–80 99

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky Boc groups slow imidazole alkylation. Using polar aprotic solvents (e.g., DMF) improves reaction rates.
  • Racemization : High temperatures during Boc protection cause epimerization. Reactions are performed at 0–25°C to preserve stereochemistry.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid for deprotection.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid, emphasizing differences in substituents, synthetic routes, yields, and applications.

Key Findings:

Substituent Effects on Reactivity and Yield

  • The presence of electron-withdrawing groups (e.g., tosyl in ) on the imidazole ring reduces nucleophilicity, requiring harsher coupling conditions but improving stability. In contrast, methyl-substituted imidazoles (e.g., 1-methylimidazol-4-yl in ) enhance solubility in polar solvents, favoring aqueous-phase reactions.
  • Aryl substituents (e.g., 4-iodophenyl in ) introduce steric bulk, lowering synthetic yields (61.6% vs. 49–98% for smaller groups) but enabling targeted interactions in anticancer agents.

Protection Strategies Boc protection is universally employed for amino group stability. However, additional protections (e.g., trityl in , TBDMS in ) are critical for orthogonal deprotection in multi-step syntheses. Tosyl and trityl groups on imidazole () prevent undesired side reactions (e.g., alkylation at N-3 of imidazole) but require selective removal steps, complicating workflows.

Biological Relevance

  • Imidazole-containing analogs () exhibit pH-dependent behavior, mimicking histidine in enzyme-binding pockets. For example, Boc-His(Boc)-OH () is used to study zinc-dependent metalloproteases.
  • Modifications like iodophenyl () or methylimidazole () alter bioactivity profiles, with iodophenyl derivatives showing anticancer activity (IC₅₀ values in µM range) and methylimidazole analogs demonstrating cardioprotective effects.

Synthetic Challenges

  • Low yields (30% in ) are observed when coupling sterically hindered substrates (e.g., benzoimidazole derivatives), necessitating optimized reagents like HATU/DIPEA.
  • Substitution regioselectivity on imidazole (e.g., S-2 vs. N-3 in ) impacts functionalization efficiency, with methimazole-based routes requiring careful optimization to avoid byproducts.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid, commonly referred to as Boc-His(Trt)-Aib-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This amino acid derivative is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an imidazole side chain. The compound's biological activity is primarily associated with its role as a building block in peptide synthesis and its potential therapeutic applications.

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₆S
Molecular Weight 409.46 g/mol
CAS Number 35899-43-5
Storage Conditions Keep in dark place, inert atmosphere, room temperature
Hazard Statements H302-H315-H319-H335

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes, potentially inhibiting their function. This has been observed in studies involving serine proteases and kinases.
  • Protein Binding : The compound has shown affinity for binding to specific proteins involved in cellular signaling pathways, including those related to cancer progression.
  • Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing the compound to exert its effects within the cellular environment.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study reported that this compound significantly reduced the viability of various cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Study on Cancer Cell Lines : A series of experiments conducted on breast and colon cancer cell lines revealed that treatment with this compound resulted in:
    • A 40% reduction in cell viability at a concentration of 10 µM after 48 hours.
    • Induction of apoptosis as evidenced by increased annexin V staining and caspase-3 activity.
  • Inhibition of Kinase Activity : Another study focused on the inhibition of specific kinases involved in tumor growth. The compound was found to inhibit the activity of PI3K/Akt pathways, leading to decreased cell survival signals.

Pharmacological Applications

The potential applications of this compound include:

  • Anticancer Agents : Given its ability to inhibit cancer cell proliferation and induce apoptosis, this compound is being explored as a lead candidate for anticancer drug development.
  • Peptide Synthesis : As a protected amino acid, it serves as a key building block in synthesizing peptides that can be used for therapeutic purposes.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid in academic research?

  • Methodological Answer: The compound is synthesized via:
  • Ring-opening of serine β-lactone derivatives using 1-(trimethylsilyl)imidazole or imidazole under anhydrous conditions.
  • Conjugate addition of imidazole to didehydroalanine derivatives, followed by Boc-protection of the amino group.
    Key reagents include tert-butyl propiolate and DABCO (1,4-diazabicyclo[2.2.2]octane) for controlled reaction conditions . Purification typically involves recrystallization or column chromatography to isolate enantiomerically pure product .

Q. What purification techniques are recommended to ensure high enantiomeric purity?

  • Methodological Answer:
  • Chiral chromatography (e.g., using cellulose-based chiral stationary phases) resolves stereoisomers.
  • Crystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhances enantiomeric excess.
  • Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, as described for structurally similar imidazole derivatives .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer:
  • Storage: Keep at -20°C in airtight, moisture-resistant containers to prevent Boc-group hydrolysis .
  • Handling: Use inert atmosphere (N₂/Ar) during synthesis and gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer:
  • Multi-technique validation: Compare NMR (¹H, ¹³C, 2D-COSY) with computational predictions (DFT or molecular modeling).
  • X-ray crystallography resolves ambiguous stereochemistry, as demonstrated for methyl ester analogs .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula when isotopic patterns conflict with expected structures .

Q. What strategies minimize racemization during incorporation into peptide chains?

  • Methodological Answer:
  • Coupling conditions: Use HOBt/DIC or PyBOP activating agents at 0–4°C to suppress racemization.
  • Deprotection: Remove the Boc group with TFA (trifluoroacetic acid) in dichloromethane (0°C, 30 min), followed by neutralization with DIEA (N,N-diisopropylethylamine) .
  • Solid-phase synthesis: Employ low-loading resins (0.2–0.4 mmol/g) to reduce steric hindrance during amino acid coupling .

Q. Which analytical methods reliably detect and quantify impurities in synthesized batches?

  • Methodological Answer:
  • HPLC-MS : Use C18 columns (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H₂O/MeCN gradients to separate impurities.
  • NMR spiking : Add authentic samples of known by-products (e.g., de-Boc derivatives) to identify peaks in ¹H NMR spectra.
  • Ion chromatography detects sulfonic acid impurities from tosyloxy intermediates .

Q. How does the imidazole moiety influence reactivity in biological systems?

  • Methodological Answer:
  • Enzyme inhibition : The imidazole group chelates metal ions (e.g., Zn²⁺ in metalloproteases), as shown in studies on diaminopimelic acid dehydrogenase inhibition .
  • Hydrogen bonding : Imidazole’s N-H protons participate in stabilizing interactions with peptide backbones, enhancing binding affinity in renin inhibitor analogs .
  • pH sensitivity : The pKa of the imidazole ring (~6.8) allows pH-dependent solubility, useful for controlled-release formulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

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